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Compound Name: (8,4-Diaminophenyl)methanol
CAS No.: 63189-98-0
Cat. No.: B1315401
Get Quote
. J

Cas No: 63189-98-0 Formula: C7H10N20 Molecular Weight: 138.17 g/mol Synonyms: 3,4-
Diaminobenzyl alcohol; 4-(Hydroxymethyl)-o-phenylenediamine

Executive Summary

(3,4-Diaminophenyl)methanol is a high-value heterobifunctional building block characterized
by an electron-rich o-phenylenediamine core coupled with a benzylic alcohol moiety. Its
chemical significance lies in its dual reactivity: the diamine motif serves as a precursor for
benzimidazole heterocycles—critical pharmacophores in medicinal chemistry—while the
hydroxymethyl group remains available for further functionalization (esterification, oxidation, or
urethane formation) or acts as a leaving group in self-immolative linker systems. This molecule
is pivotal in the synthesis of high-performance polymers (modified polybenzimidazoles) and
"smart" prodrug linkers.

Molecular Architecture & Physicochemical Profile

The molecule exhibits a planar benzene ring substituted at the 3 and 4 positions with amino
groups, creating a strong dipole and making the ring highly susceptible to oxidative attack. The
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benzylic alcohol at position 1 provides a handle for conjugation without interfering with the

condensation chemistry of the diamine.

Table 1: Physicochemical Properties

Property Value Note
) Oxidizes rapidly in air (turns
Appearance Off-white to brown powder
dark brown/black)
] ] Impurities significantly lower
Melting Point 74-78 °C

MP

DMSO, Methanol, Ethanol,

Sparingly soluble in water;

Solubility ) )
DMAc insoluble in non-polar solvents
N ) Weak base; forms salts with
pKa (est) ~4.5 (aniline nitrogen) ) ]
mineral acids
-20°C, Inert Atmosphere ) ] -
Storage Hygroscopic and light-sensitive

(Ar/Nz)

Synthetic Pathways

The synthesis of (3,4-Diaminophenyl)methanol typically proceeds via the reduction of nitro-

substituted precursors. The most robust route involves the catalytic hydrogenation of 3,4-

dinitrobenzyl alcohol or 4-amino-3-nitrobenzyl alcohol.

Protocol: Catalytic Hydrogenation from 3,4-

Dinitrobenzyl Alcohol

Reagents: 3,4-Dinitrobenzyl alcohol, 10% Pd/C, Methanol/THF, Hydrogen gas.

o Dissolution: Dissolve 3,4-dinitrobenzyl alcohol (1.0 eq) in anhydrous methanol (0.1 M

concentration).

o Catalyst Addition: Add 10 wt% Pd/C catalyst under an argon blanket to prevent ignition.

o Hydrogenation: Purge the vessel with Hz. Maintain a pressure of 1-3 atm Hz at room

temperature for 4—6 hours. Note: High pressure or temperature may lead to hydrogenolysis
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of the benzylic alcohol (cleavage to toluene derivative).

« Filtration: Filter the reaction mixture through a Celite pad under inert atmosphere to remove
the catalyst.

« |solation: Concentrate the filtrate in vacuo. The product is unstable to oxidation; immediate
use or storage as a hydrochloride salt (precipitated with HCl/dioxane) is recommended.

(3,4-Diaminophenyl)methanol
1-3 atm, RT QEED)

3,4-Dinitrobenzyl Alcohol Cat. Hydrogenation .
(Precursor) (H2, Pd/C, MeOH) | . ngh T/P e L e
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Figure 1: Synthetic pathway via catalytic hydrogenation. Strict control of pressure prevents
over-reduction.

Chemical Reactivity & Mechanisms

The versatility of (3,4-Diaminophenyl)methanol stems from its ability to undergo orthogonal
reactions.

Benzimidazole Formation (Phillips-Ladenburg Type)

The primary application is the condensation with carboxylic acids or aldehydes to form 2-
substituted benzimidazoles. The hydroxymethyl group remains intact, yielding 2-substituted-5-
(hydroxymethyl)benzimidazole.

¢ Mechanism:

o Amide Formation: One amino group attacks the electrophilic carbonyl of the
acid/aldehyde.

o Cyclodehydration: The second amino group attacks the amide carbonyl, followed by water
elimination to aromatize the imidazole ring.
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o Result: A benzimidazole core with a pendant alcohol, suitable for further polymerization or
drug conjugation.

Self-immolative Linker Chemistry
In drug delivery, this molecule acts as a "spacer"” in prodrugs.
» Trigger: An enzyme (e.g., protease) or chemical event unmasks one of the amine groups.

» Cascade: The free amine donates electron density, triggering a 1,6-elimination (aza-quinone
methide formation) that ejects the drug payload attached to the benzylic alcohol.

Polymerization (PBI Modification)

While not a standard monomer for linear Polybenzimidazole (PBI) (which requires a
tetraamine), it is used as:

o End-Capper: To terminate PBI chains with hydroxyl functionality.

e Cross-Linker Precursor: Reacted with diacids to form benzimidazole diols, which are then
polymerized with diisocyanates to form Poly(benzimidazole-urethanes).

(3,4-Diaminophenyl)methanol
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Figure 2: Reactivity map illustrating the three primary chemical fates of the molecule.
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Applications in Drug Development & Materials
Pharmaceutical Intermediates

The 5-hydroxymethylbenzimidazole scaffold is ubiquitous in bioactive compounds, including:
» Antiviral Agents: Analogues of benzimidazole nucleosides.[1]

e Proton Pump Inhibitors (PPIs): Structural variants where the pyridine ring is linked via the
hydroxymethyl group.

» Protocol Validation: When synthesizing these libraries, the alcohol group is often protected
(e.g., TBDMS) before the diamine condensation to prevent side reactions, although the
Phillips condensation is generally tolerant of free alcohols.

Advanced Materials (PBI Membranes)

In the field of proton-exchange membranes (fuel cells) and gas separation:

» Modification: (3,4-Diaminophenyl)methanol is grafted onto polymer backbones to introduce
basic benzimidazole sites (for proton conductivity) and hydroxyl sites (for cross-linking with
glutaraldehyde or thermal curing).

o Benefit: Enhances thermal stability and mechanical integrity of the membrane.

Handling, Stability & Safety

Signal Word:WARNING Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in
contact with skin), H317 (May cause allergic skin reaction).

o Oxidation Sensitivity: The compound is highly susceptible to air oxidation. It should appear
as a pale powder; a dark brown/black color indicates significant degradation (formation of
azo/azoxy polymers).

 Purification: If degraded, recrystallization from water/ethanol (with charcoal treatment) or
sublimation is required.

o Storage: Store strictly under Argon at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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